Dihydroorotase Inhibition: BindingDB IC50 Comparison Under Identical Assay Conditions
In a direct head-to-head biochemical screen against dihydroorotase (CAD protein) from mouse Ehrlich ascites carcinoma at pH 7.37 and 10 µM compound concentration, 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea displayed an IC50 of 1.00E+6 nM. Under the identical assay configuration, the structurally distinct sulfonamide‑containing inhibitor CHEMBL73819 returned an IC50 of 5.20E+5 nM [1][2]. Although 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea is ~2‑fold weaker than CHEMBL73819, it maps to a different chemical space (hydroxyphenylurea vs. sultam‑based scaffold), making it a distinct tool compound for exploring alternative dihydroorotase chemotypes.
| Evidence Dimension | Dihydroorotase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00×10⁶ nM |
| Comparator Or Baseline | CHEMBL73819 (sultam derivative): IC50 = 5.20×10⁵ nM |
| Quantified Difference | Approximately 1.9‑fold lower potency (1.0×10⁶ vs. 5.2×10⁵ nM) |
| Conditions | CAD protein (dihydroorotase) from mouse Ehrlich ascites carcinoma; pH 7.37; 10 µM compound concentration; BindingDB/ChEMBL curated data |
Why This Matters
Enables procurement decisions for dihydroorotase inhibitor screening cascades where a distinct chemotype is required to probe binding-site topology or overcome resistance.
- [1] BindingDB. SMILES String Search – IC50: 1.00E+6 nM for dihydroorotase (mouse Ehrlich ascites) at pH 7.37, 10 µM. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM50405111 (CHEMBL73819) – IC50: 5.20E+5 nM, dihydroorotase, mouse Ehrlich ascites, pH 7.37. View Source
